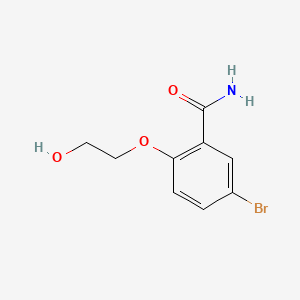

5-bromo-2-(2-hydroxyethoxy)benzamide

Description

5-Bromo-2-(2-hydroxyethoxy)benzamide is a benzamide derivative characterized by a bromine substituent at the 5-position of the benzene ring and a 2-hydroxyethoxy group at the 2-position. This compound combines a hydrophobic bromine atom with a polar hydroxyethoxy chain, balancing lipophilicity and solubility. For example, outlines the preparation of structurally related benzamides via bromination, methoxylation, and subsequent substitution reactions. The hydroxyethoxy group is likely introduced through nucleophilic substitution or coupling reactions, similar to the methods used to generate N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-hydroxybenzamide .

Properties

CAS No. |

63887-00-3 |

|---|---|

Molecular Formula |

C9H10BrNO3 |

Molecular Weight |

260.08 g/mol |

IUPAC Name |

5-bromo-2-(2-hydroxyethoxy)benzamide |

InChI |

InChI=1S/C9H10BrNO3/c10-6-1-2-8(14-4-3-12)7(5-6)9(11)13/h1-2,5,12H,3-4H2,(H2,11,13) |

InChI Key |

DKPDJFHVGNUHSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)N)OCCO |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

- 5-Bromo-2-hydroxybenzamide is a common precursor, which can be synthesized by bromination of 2-hydroxybenzamide at the 5-position.

- The hydroxy group at the 2-position provides a site for further etherification.

Introduction of the 2-(2-hydroxyethoxy) Group

- The hydroxy group on the benzamide ring is reacted with ethylene glycol derivatives or 2-haloethanol compounds to form the hydroxyethoxy ether substituent.

A typical method involves alkylation using 2-bromoethanol or protected equivalents under basic conditions (e.g., sodium hydride or potassium carbonate as base) in polar aprotic solvents such as dimethylformamide (DMF).

For example, the reaction of 5-bromo-2-hydroxybenzamide with 2-bromoethanol in the presence of NaH in DMF at elevated temperatures (around 70 °C) for several hours yields the desired ether derivative.

Formation of the Benzamide Core

- If starting from a benzoic acid derivative, conversion to benzoyl chloride using reagents such as thionyl chloride (SOCl2) with catalytic DMF facilitates the subsequent amide formation by reaction with ammonia or amines.

- The amide formation step is crucial for obtaining the benzamide structure.

Representative Synthetic Route (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination | Bromine or N-bromosuccinimide (NBS) in suitable solvent | 5-Bromo-2-hydroxybenzamide |

| 2 | Etherification (alkylation) | 2-Bromoethanol, NaH, DMF, 70 °C, 10 h | This compound |

| 3 | Purification | Silica gel chromatography | Pure target compound |

This route is consistent with protocols used for related 5-bromo-2-hydroxybenzamide derivatives and etherification reactions.

Industrial and Scale-Up Considerations

- Industrial syntheses of related brominated benzamide derivatives often use thionyl chloride-mediated conversion of benzoic acids to benzoyl chlorides, followed by Friedel-Crafts or nucleophilic substitution reactions.

- The use of DMF as a catalyst in the conversion of carboxylic acids to acyl chlorides is common, facilitating high yields (up to 99%) and scalability.

- Alkylation steps require careful control of temperature and stoichiometry to avoid side reactions.

- Purification typically involves recrystallization or chromatographic methods to ensure high purity (>95%) suitable for research or pharmaceutical intermediates.

Analytical and Characterization Data

- The identity and purity of this compound are confirmed by spectroscopic methods such as FTIR, ^1H-NMR, ^13C-NMR, and mass spectrometry.

- Characteristic IR bands include amide carbonyl (~1650 cm^-1) and ether C-O stretching (~1100 cm^-1).

- NMR signals correspond to aromatic protons, methylene groups of the hydroxyethoxy substituent, and the amide NH proton.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C9H10BrNO3 |

| Molecular Weight | 260.08 g/mol |

| Key Starting Material | 5-Bromo-2-hydroxybenzamide or 5-bromo-2-hydroxybenzoic acid |

| Bromination Conditions | Bromine or NBS, mild solvent, room temperature to reflux |

| Etherification Reagents | 2-Bromoethanol, NaH base, DMF solvent |

| Temperature for Alkylation | 60–70 °C |

| Reaction Time | 8–12 hours |

| Purification | Silica gel chromatography or recrystallization |

| Yield Range | Typically >50% to 73% depending on conditions |

Chemical Reactions Analysis

5-Bromo-2-(2-hydroxyethoxy)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones under the influence of strong oxidizing agents.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2-(2-hydroxyethoxy)benzamide.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-(2-hydroxyethoxy)benzamide is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-bromo-2-(2-hydroxyethoxy)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyethoxy group enhances its solubility and facilitates its interaction with biological molecules .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Bromine Substituent : The bromine atom at the 5-position is a common feature in bioactive benzamides, likely enhancing binding through hydrophobic interactions or halogen bonding. For instance, compound 56 (EC50 = 0.059 μM) demonstrates high potency as a GPR35 agonist, partly attributed to the bromine’s electron-withdrawing effects and steric bulk .

Hydroxyethoxy vs. Methoxy : The hydroxyethoxy group in the target compound improves water solubility compared to methoxy derivatives (e.g., compound 56). However, methoxy groups in the para-position (as in compound 56) enhance receptor binding affinity, suggesting a trade-off between solubility and activity .

Electron-Withdrawing Groups : Trifluoromethyl (CF3) and chloro substituents (e.g., in and ) increase electrophilicity and metabolic stability. These groups may improve membrane permeability but could reduce solubility .

Physicochemical Properties

- Thermal Stability : Melting points for related compounds (e.g., 215–216°C for 3h in ) suggest moderate thermal stability, influenced by substituent electronegativity and hydrogen-bonding capacity .

Biological Activity

5-Bromo-2-(2-hydroxyethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrN1O3 |

| Molecular Weight | 276.11 g/mol |

| IUPAC Name | This compound |

The presence of a bromine atom and a hydroxyethoxy group contributes to its unique chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyethoxy group enhances solubility and may facilitate cellular uptake, while the bromine atom can participate in halogen bonding, potentially influencing the compound's binding affinity to target proteins or enzymes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with hydroxy groups have demonstrated activity against Gram-positive bacteria, such as Enterococcus faecalis, with minimum inhibitory concentrations (MICs) around 8 μM .

Antiproliferative Activity

In vitro studies have shown that certain derivatives of benzamide compounds can inhibit the proliferation of cancer cell lines. For example, compounds with similar structural features have displayed IC50 values ranging from 1.2 μM to 5.3 μM against MCF-7 breast cancer cells . This suggests that this compound may also possess antiproliferative effects, warranting further investigation.

Case Studies and Research Findings

- Antioxidative Properties : Some studies have explored the antioxidative capacity of benzamide derivatives, noting that hydroxyl substitutions can enhance their ability to scavenge free radicals. These properties may indirectly contribute to their anticancer activities by mitigating oxidative stress in cells .

- Synthesis and Characterization : Research has focused on synthesizing new derivatives of 5-bromo-2-hydroxybenzamide, analyzing their biological activities and establishing structure-activity relationships (SAR). Compounds with varying substituents showed differing levels of activity against various biological targets .

- Comparative Studies : Comparative analyses with known antiproliferative agents like doxorubicin revealed that some synthesized derivatives exhibited comparable efficacy while maintaining lower cytotoxicity, highlighting their potential as safer therapeutic options .

Q & A

Q. What are the optimal synthetic routes for 5-bromo-2-(2-hydroxyethoxy)benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Key Steps :

- Intermediate Preparation : Start with 5-bromo-2-methoxybenzoic acid (or derivatives) as a precursor. Methoxy groups can be substituted via nucleophilic reactions (e.g., using ethylene glycol for hydroxyethoxy introduction) .

- Amidation : React with appropriate amines under coupling agents (e.g., HATU, DCC) in anhydrous solvents (THF, DCM). Monitor pH to avoid side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) for high purity (>95%).

- Optimization Factors :

- Temperature : Maintain 0–5°C during coupling to minimize esterification side products.

- Catalysts : Use DMAP for accelerated amide bond formation.

- Yield Data :

| Method | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU | DMF | None | 78 | 97 |

| DCC | THF | DMAP | 85 | 99 |

Reference : Synthesis protocols from benzamide analogs .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., hydroxyethoxy proton signals at δ 3.6–4.2 ppm; aromatic protons at δ 7.2–8.0 ppm) .

- FT-IR : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹; O-H stretch ~3400 cm⁻¹).

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (e.g., torsion angles between benzamide and hydroxyethoxy groups) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 289.02).

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer :

- Storage :

- Short-term : Store in airtight containers at 4°C (desiccated) to prevent hydrolysis.

- Long-term : Use argon-purged vials at -20°C; avoid repeated freeze-thaw cycles.

- Handling :

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid exposure to moisture or strong acids/bases to prevent degradation.

Reference : Safety protocols for lab chemicals .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the biological activity of this compound?

Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., dopamine D2 receptors). Validate with experimental IC50 values .

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability under physiological conditions.

- QSAR Models : Corrogate electronic parameters (HOMO/LUMO) with bioactivity data to predict derivative efficacy.

Reference : Theoretical frameworks linking modeling and experimentation .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving this compound?

Methodological Answer :

- Variable Control :

- Purity : Confirm compound purity via HPLC (>98%) to rule out impurities affecting results.

- Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO for receptor studies).

- Meta-Analysis : Use statistical tools (e.g., ANOVA, Cohen’s d) to compare datasets and identify outliers.

- Mechanistic Replication : Repeat key experiments under identical conditions to validate reproducibility.

Reference : Methodological guidelines for data contradiction analysis .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic properties of this benzamide derivative?

Methodological Answer :

- In Vitro :

- Caco-2 Assays : Measure permeability (Papp >1 × 10⁻⁶ cm/s indicates oral bioavailability).

- Microsomal Stability : Use liver microsomes (human/rat) to assess metabolic half-life.

- In Vivo :

- Rodent Models : Administer 10 mg/kg (IV/PO) to calculate AUC, Cmax, and clearance rates.

- Tissue Distribution : Radiolabel the compound (e.g., ³H) for biodistribution studies.

Reference : Pharmacological evaluation frameworks from receptor antagonist studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.